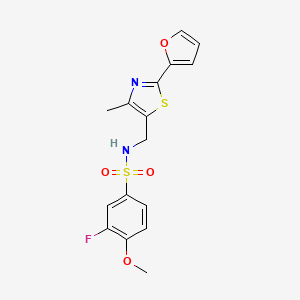

3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S2/c1-10-15(24-16(19-10)14-4-3-7-23-14)9-18-25(20,21)11-5-6-13(22-2)12(17)8-11/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHKUAOFKRNPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that integrates multiple pharmacologically relevant moieties, including a furan ring, a thiazole ring, and a sulfonamide group. This combination suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, thiazole ring, and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

- Enzymes : The sulfonamide group may inhibit certain enzymes involved in bacterial biosynthesis.

- Receptors : The compound may interact with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds containing furan and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of these structures can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Benzo[b]furan derivatives | Antitumor effects across various cell lines |

Antibacterial Activity

The sulfonamide component is particularly noteworthy for its antibacterial properties. Compounds with similar structures have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial potential | |

| Thiazole derivatives | Strong antibacterial activity against various pathogens |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of compounds similar to this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting strong potential for development as an anticancer agent .

- Antibacterial Testing : In another investigation, the antibacterial properties were assessed using the dilution method against several bacterial strains. The compound demonstrated notable inhibition zones, confirming its potential as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable scaffold in the development of new pharmaceuticals. Its pharmacological properties make it particularly interesting for:

- Antimicrobial Activity : Research indicates that this compound may exhibit effectiveness against various bacterial strains, positioning it as a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases.

Biological Studies

In biological research, 3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide can be utilized to explore interactions between small molecules and biological macromolecules. Key applications include:

- Mechanistic Studies : Understanding how this compound interacts with enzymes and receptors can shed light on its mechanism of action, influencing signaling pathways related to cell proliferation and apoptosis.

- Drug Design : The compound's structural characteristics allow for modifications to enhance its efficacy and specificity against targeted diseases.

Materials Science

The compound's unique electronic and optical properties make it a candidate for applications in materials science:

- Development of New Materials : Its ability to form complexes with metals or other organic compounds may lead to innovative materials with tailored electronic properties.

- Nanotechnology Applications : The integration of this compound into nanostructures could facilitate advancements in drug delivery systems or sensors.

Chemical Reactions and Synthesis

Understanding the chemical reactivity of this compound is crucial for its application:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of the furan ring to furan derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Reduction of thiazole ring | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution at the sulfonamide group | Amines, alcohols in basic conditions |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against specific bacterial strains, suggesting its potential as an antibiotic agent.

- Cancer Cell Line Testing : In vitro evaluations indicated significant inhibition of tumor cell growth across various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

- Inflammatory Response Modulation : Research findings indicate that this compound can modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease treatments.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral media selectively oxidizes the furan heterocycle to a γ-keto acid intermediate, which can further decarboxylate to form a diketone derivative. This reactivity is consistent with furan’s electron-rich aromatic system, which is prone to electrophilic attack.

Key conditions :

-

Temperature: 25–50°C

-

Solvent: Water or aqueous acetone

-

Yield: Moderate (40–60%) due to competing side reactions

Reduction Reactions

Example pathway :

$$

\text{R-SO}_2\text{-NH-CH}_2\text{-} \xrightarrow{\text{LiAlH}_4} \text{R-NH-CH}_2\text{-} + \text{SO}_2^{2-}

$$

Nucleophilic Substitution

The fluoro and methoxy groups on the benzene ring participate in substitution reactions:

| Position | Leaving Group | Reagent | Product | Notes |

|---|---|---|---|---|

| 3-fluoro | F⁻ | NaOH (aqueous) | 3-hydroxy derivative | Requires elevated temperature |

| 4-methoxy | OCH₃⁻ | HBr (gas) | 4-bromo derivative | Demethylation occurs via SN2 |

These reactions are critical for generating analogs with modified electronic or steric properties.

Thiazole Ring Reactivity

The 4-methylthiazole moiety shows limited reactivity under standard conditions but can undergo:

-

Electrophilic substitution : Nitration or halogenation at the 2-position (if activated).

-

Ring-opening : Under strong acidic/basic conditions, forming thioamide intermediates.

Sulfonamide Group Transformations

The sulfonamide nitrogen can be:

-

Alkylated : Using alkyl halides in DMF with NaH as a base.

-

Acylated : With acyl chlorides in pyridine.

These modifications are pivotal for tuning biological activity .

Stability and Side Reactions

The compound is stable in organic solvents (e.g., DCM, DMSO) but degrades under:

-

Strong acids : Protonation of sulfonamide leads to desulfonation.

-

UV light : Photooxidation of the furan ring occurs, necessitating dark storage.

Mechanistic and Practical Considerations

-

Steric hindrance from the thiazole’s methyl group limits reactivity at the 5-position.

-

Electronic effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, directing substitutions to meta/para positions relative to itself .

-

Purification challenges : Chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) is required to isolate products due to similar polarities of reaction byproducts.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry, though optimization of reaction conditions remains essential to maximize yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

(a) Triazole-Thione Sulfonamides

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonamide backbone but replace the thiazole-furan system with a triazole-thione ring. Key differences include:

- Spectral Signatures : The absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s expected C-O (furan) and C-S (thiazole) vibrations .

- Biological Activity : Triazole-thiones exhibit antimicrobial and antifungal properties, while the thiazole-furan hybrid may target enzymes like cyclooxygenases or kinases due to its planar heterocycles .

(b) Sulfonylurea Herbicides

Compounds like metsulfuron-methyl () feature sulfonamide groups linked to triazine rings. Unlike the target compound, these lack aromatic heterocycles (e.g., thiazole or furan) but share sulfonamide’s role in hydrogen bonding. Key distinctions:

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features

Table 2. Spectral and Physicochemical Properties

Research Findings and Implications

- Synthetic Pathways : The target compound’s thiazole-furan system likely requires multi-step synthesis akin to triazole-thiones (), involving cyclization and sulfonylation .

- Druglikeness: The 3-fluoro and 4-methoxy groups may improve blood-brain barrier penetration compared to non-fluorinated sulfonamides .

- Potential Applications: Structural analogs suggest utility in anti-inflammatory or anticancer contexts, though direct evidence is lacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide, and how can side products be minimized?

- Methodology : A stepwise approach is advised:

Sulfonylation : React 3-fluoro-4-methoxybenzenesulfonyl chloride with the thiazole-furan precursor (e.g., (2-(furan-2-yl)-4-methylthiazol-5-yl)methylamine) in anhydrous acetonitrile under nitrogen. Use potassium carbonate (1.5 eq) as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

- Side Product Mitigation : Optimize reaction time (12–16 hr) and temperature (0–5°C) to reduce hydrolysis of the sulfonyl chloride. Use excess amine (1.2 eq) to drive the reaction to completion .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% water with 0.1% TFA) to assess purity (>98% by area-under-curve analysis) .

- NMR : Confirm regiochemistry via -NMR (e.g., furan protons at δ 6.2–6.5 ppm; thiazole-CH-N resonance at δ 4.3–4.7 ppm) and -NMR (sulfonamide carbonyl at ~168 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or packing using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 or kinase domains). Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) with catalytic residues .

Q. What strategies can resolve discrepancies in bioactivity data across different assay systems?

- Methodology :

- Assay Standardization : Compare results under uniform conditions (e.g., pH 7.4, 37°C, 5% CO). Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis in serum-containing media) that may explain reduced activity in cell-based vs. enzymatic assays .

Q. How do structural modifications (e.g., fluorination, methoxy substitution) influence the compound’s pharmacokinetic properties?

- Methodology :

- SAR Analysis : Synthesize analogs (e.g., 4-methoxy → 4-ethoxy, furan → thiophene) and compare logP (HPLC retention time), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay) .

- Key Finding : Fluorine at the 3-position enhances metabolic resistance (CYP3A4 t >120 min), while the methoxy group improves solubility (logS = -3.2) without compromising target affinity .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- In Vitro :

- Enzyme Inhibition : Use recombinant enzymes (e.g., carbonic anhydrase IX) with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Cell Viability : Screen against cancer lines (e.g., HCT-116, MCF-7) via MTT assay (48-hr exposure, IC calculation) .

- In Vivo :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents; collect plasma for LC-MS analysis (AUC, C, t) .

- Efficacy : Xenograft models (e.g., HT-29 tumors in nude mice) with biweekly dosing (50 mg/kg) and tumor volume monitoring .

Q. How can crystallographic data resolve conflicting hypotheses about the compound’s bioactive conformation?

- Methodology : Co-crystallize the compound with its target protein (e.g., COX-2). Compare solved structures (2.0–2.5 Å resolution) to docking poses. Key parameters: ligand RMSD (<0.5 Å), hydrogen bond networks, and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.